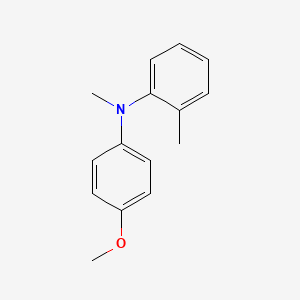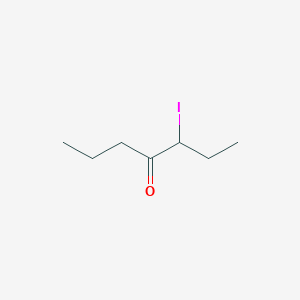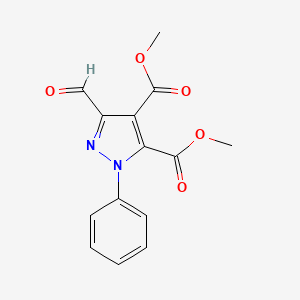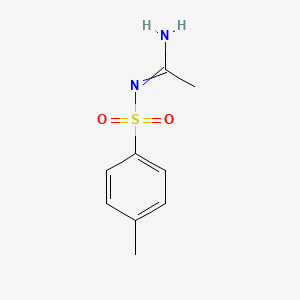
N'-(4-methylphenyl)sulfonylethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-methylphenyl)sulfonylethanimidamide is an organic compound with the molecular formula C9H12N2O2S. It is a member of the sulfonyl amidine family, which is known for its significant role in medicinal chemistry and as synthetic intermediates for various drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(4-methylphenyl)sulfonylethanimidamide can be synthesized through several methods. One common approach involves the direct reaction of sulfonyl azides with amines under transition metal- and catalyst-free conditions. This green synthesis method proceeds via in situ aerobic oxidation of amines under reflux conditions . Other methods include:
- Condensation of amides with sulfonylamides .
- Cu-catalyzed three-component coupling reactions of sulfonyl azides, alkynes, and secondary amines .
- Pd-catalyzed carbonylation/coupling of sulfonylazides and substituted amides .
- Cross-coupling reaction of sulfonyl azides with tertiary amines .
Industrial Production Methods
Industrial production methods for N’-(4-methylphenyl)sulfonylethanimidamide typically involve large-scale synthesis using the aforementioned methods, with a focus on optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylphenyl)sulfonylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the sulfonyl group is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines or other functional groups.
Scientific Research Applications
N’-(4-methylphenyl)sulfonylethanimidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(4-methylphenyl)sulfonylethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[(2-methylphenyl)sulfonyl]ethylenediamine .
- N,N’-propanediyl-bis-benzenesulfonamide .
- 4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide .
Uniqueness
N’-(4-methylphenyl)sulfonylethanimidamide is unique due to its specific structural features and the presence of the sulfonyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
87185-90-8 |
|---|---|
Molecular Formula |
C9H12N2O2S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
N'-(4-methylphenyl)sulfonylethanimidamide |
InChI |
InChI=1S/C9H12N2O2S/c1-7-3-5-9(6-4-7)14(12,13)11-8(2)10/h3-6H,1-2H3,(H2,10,11) |
InChI Key |
AATHMSXPRMZWAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


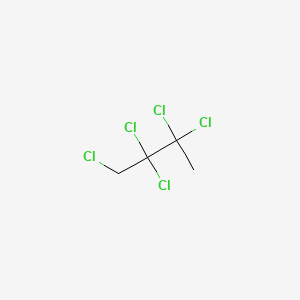
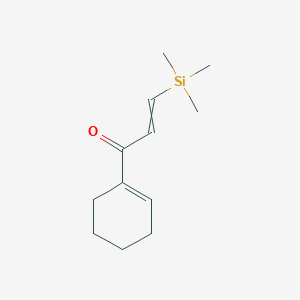
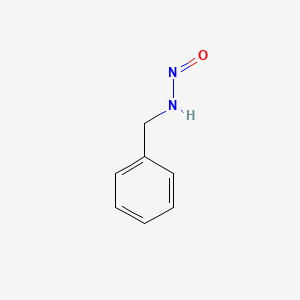
![4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14423040.png)
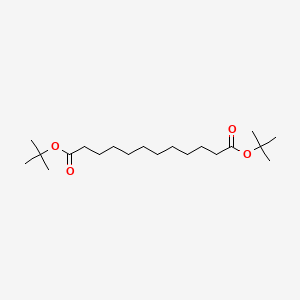
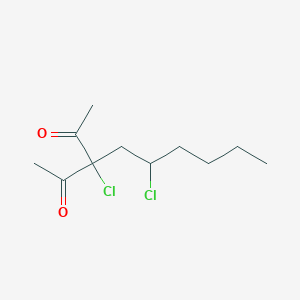
![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
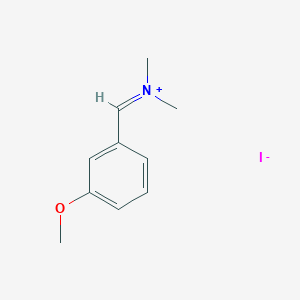
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
